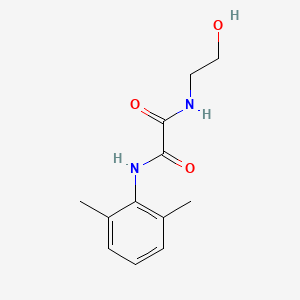![molecular formula C25H18ClN3O2 B15019654 4-chloro-N-(3-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15019654.png)
4-chloro-N-(3-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CHLORO-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated benzamide group, a naphthylidene moiety, and a hydrazinecarbonyl linkage, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 4-chlorobenzohydrazide and naphthaldehyde in the presence of an acid catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-CHLORO-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorinated benzamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylidene oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-CHLORO-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-CHLORO-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N′-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide
- 4-chloro-N-(3-{N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
Uniqueness
4-CHLORO-N-(3-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE stands out due to its naphthylidene moiety, which imparts unique electronic and steric properties. This structural feature enhances its potential for specific interactions with biological targets and its utility in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C25H18ClN3O2 |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
3-[(4-chlorobenzoyl)amino]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C25H18ClN3O2/c26-21-13-11-18(12-14-21)24(30)28-22-9-4-7-19(15-22)25(31)29-27-16-20-8-3-6-17-5-1-2-10-23(17)20/h1-16H,(H,28,30)(H,29,31)/b27-16+ |
Clave InChI |
IBWKRJAZBFPCEU-JVWAILMASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-{3-[(2-chlorophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B15019584.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N'-[(E)-[4-(octyloxy)phenyl]methylidene]heptanehydrazide](/img/structure/B15019590.png)
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalen-1-ylacetate](/img/structure/B15019595.png)
![2-chloro-N-(4-{[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15019605.png)
![2-[(E)-(2-{[4-(propanoylamino)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B15019608.png)
![2-nitro-4-[(E)-(phenylimino)methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15019613.png)
![3-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15019621.png)
![7-[(3-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15019624.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B15019625.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine](/img/structure/B15019631.png)
![1,2,2,3,3,4,4,5-octafluoropentyl N-[4-({[(1,2,2,3,3,4,4,5-octafluoropentyl)oxy]carbonyl}amino)butyl]carbamate](/img/structure/B15019636.png)
![4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B15019643.png)

![N'-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15019657.png)
